![molecular formula C18H20O B14645976 [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene CAS No. 56506-78-6](/img/structure/B14645976.png)
[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene: is an organic compound that features a benzene ring substituted with a benzyloxy group and a 2-methylbut-2-en-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene typically involves the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the benzyloxy group. The 2-methylbut-2-en-1-yl group can be introduced through a subsequent alkylation reaction using appropriate alkylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts may also be employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst.
Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), halogenating agents (Br2/FeBr3).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Nitrobenzene, sulfonylbenzene, halobenzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Industry:
Mécanisme D'action
The mechanism of action of [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene involves its interaction with various molecular targets depending on its functional groups. For instance, the benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The 2-methylbut-2-en-1-yl group can undergo metabolic transformations, leading to active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
[4-(Benzyloxy)benzylidene]amine: Shares the benzyloxy group but differs in the presence of an imine group instead of the 2-methylbut-2-en-1-yl group.
[4-(Benzyloxy)benzene-1-sulfonyl chloride]: Contains a sulfonyl chloride group, making it more reactive towards nucleophiles.
Uniqueness:
Structural Versatility: The combination of aromatic and aliphatic groups in [4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene provides unique reactivity patterns not seen in simpler aromatic compounds.
Functional Group Diversity: The presence of both benzyloxy and 2-methylbut-2-en-1-yl groups allows for diverse chemical transformations and applications.
This detailed overview highlights the significance of this compound in various fields of scientific research and industrial applications
Propriétés
Numéro CAS |
56506-78-6 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
(3-methyl-4-phenylbut-2-enoxy)methylbenzene |
InChI |
InChI=1S/C18H20O/c1-16(14-17-8-4-2-5-9-17)12-13-19-15-18-10-6-3-7-11-18/h2-12H,13-15H2,1H3 |
Clé InChI |
VFOFOWJBOZLYEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOCC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


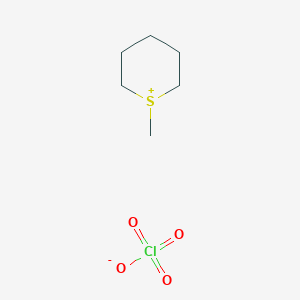
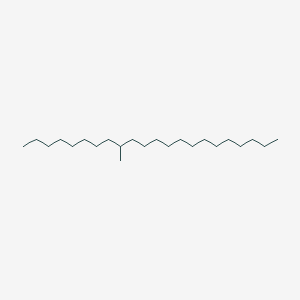


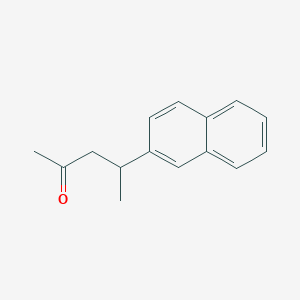
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
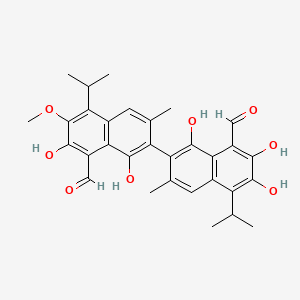
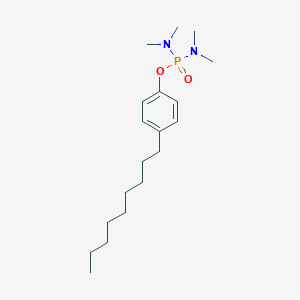
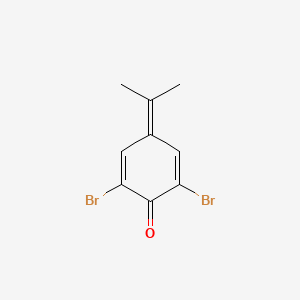
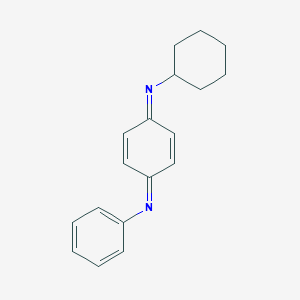

![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)

![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
